Product packaging for 1-Methylprolyl chloride(Cat. No.:CAS No. 94813-61-3)

1-Methylprolyl chloride

Cat. No.: B13787221
CAS No.: 94813-61-3
M. Wt: 147.60 g/mol
InChI Key: NJSQADKUMGVESS-UHFFFAOYSA-N
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Description

1-Methylprolyl chloride is a specialized organic compound that serves as a valuable building block in advanced chemical synthesis. With the molecular formula C6H9Cl2NO, this reagent is characterized by its pyrrolidine-based structure and the presence of a reactive acid chloride functional group . This configuration makes it particularly useful for researchers in the fields of medicinal chemistry and peptide mimetics, as it can be employed to introduce a modified proline derivative into target molecules, potentially altering their biological activity or physicochemical properties. The compound is strictly for professional research applications in a controlled laboratory environment. As with all chemicals of this nature, appropriate safety precautions must be observed. It is critical to consult the relevant Safety Data Sheet (SDS) and handle the material using adequate personal protective equipment to prevent exposure. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10ClNO B13787221 1-Methylprolyl chloride CAS No. 94813-61-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94813-61-3

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

1-methylpyrrolidine-2-carbonyl chloride

InChI

InChI=1S/C6H10ClNO/c1-8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3

InChI Key

NJSQADKUMGVESS-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 1 Methylprolyl Chloride and Analogues

Precursor Synthesis: N-Protection of 1-Methylproline and its Stereoisomers

The direct precursor to 1-methylprolyl chloride is 1-methylproline. The synthesis of this N-alkylated amino acid often begins with L-proline or D-proline, allowing for the preparation of specific stereoisomers. A common strategy involves the methylation of the secondary amine on the proline ring. One documented procedure for synthesizing L-N-methylproline involves reacting L-proline with formaldehyde (B43269) in the presence of zinc dust and sodium dihydrogen phosphate, followed by purification. ptfarm.pl

In more complex syntheses, particularly for creating substituted proline analogues, a multi-step approach starting from a linear precursor is employed. This often involves protecting the amino group of an initial acyclic amino acid before subsequent chemical modifications and cyclization. For instance, in the synthesis of optically active 2-methylproline, a related analogue, the precursor 2-amino-5-hydroxy-2-methylpentanoic acid is protected with an amino-protecting agent before chlorination and cyclization. google.comgoogle.com While 1-methylproline already possesses a methylated nitrogen, the principles of precursor protection are fundamental in the synthesis of its more complex or substituted analogues.

The choice of protecting group is critical and depends on the subsequent reaction conditions. Carbamate-type protecting groups are common in amino acid chemistry.

Table 1: Examples of Amino Protecting Groups for Proline Analogue Precursors

Protecting Group Type Specific Examples Reference
Alkoxycarbonyl Dimethyl dicarbonate, Di-tert-butyl dicarbonate, Benzyl chloroformate google.comgoogle.com
Carbamate Methoxycarbonyl, Ethoxycarbonyl, Benzyloxycarbonyl (Cbz) google.com
Acyl Acetyl, Pivaloyl, Benzoyl google.com

Once the desired N-methylated proline precursor is synthesized, it is carried forward to the chlorination step.

Direct Chlorination Strategies (if applicable)

The term "direct chlorination" in this context refers to the straightforward conversion of the final precursor, 1-methylproline, into this compound. The methods described in section 2.2, utilizing reagents like thionyl chloride and oxalyl chloride, represent the primary strategies for this direct transformation. google.com These reactions directly target the carboxylic acid functional group of the N-alkylated amino acid without the need for additional protection/deprotection steps on the N-methylproline molecule itself.

Another powerful chlorinating agent, phosphorus pentachloride (PCl₅), has been studied for its reaction with L-proline. unipi.itresearchgate.net This reaction directly yields an acyl chloride derivative, although it exists as a salt, [NH₂(CH₂)₃CHC(O)Cl][PCl₆], where the proline nitrogen is protonated. unipi.it While this demonstrates a direct chlorination of the carboxylic acid of an amino acid, the conditions and resulting product form are distinct from the synthesis of the neutral this compound species.

Isolation and Purification Techniques for Acid Chlorides

The isolation and purification of acid chlorides, including this compound, are critical steps in their synthesis to ensure high purity for subsequent reactions. The primary impurities in crude acid chloride reaction mixtures typically include the corresponding carboxylic acid, residual chlorinating agents, and by-products from the reaction. lookchem.comebsco.com The choice of purification method depends on the physical properties of the acid chloride (e.g., boiling point, stability) and the nature of the impurities.

Commonly employed techniques for the purification of acid chlorides involve distillation, crystallization, and chromatographic methods. Given the reactive nature of acid chlorides, especially their susceptibility to hydrolysis, all operations must be conducted in a dry, anhydrous environment. researchgate.net

Distillation

Fractional distillation is a widely used method for purifying liquid acid chlorides. libretexts.org This technique separates compounds based on differences in their boiling points.

Vacuum Distillation: Many acid chlorides have high boiling points or are thermally unstable at atmospheric pressure. Therefore, distillation is often performed under reduced pressure (vacuum) to lower the boiling point and prevent thermal decomposition. google.comgoogle.com For instance, the purification of high molecular weight saturated fatty acid chlorides is effectively carried out by distillation under vacuum. google.com

Fractional Distillation: This method is particularly effective for separating the desired acid chloride from impurities with close boiling points. libretexts.orglibretexts.org When thionyl chloride is used as the chlorinating agent, the by-products (sulfur dioxide and hydrogen chloride) are gaseous and can be easily removed, simplifying the subsequent fractional distillation of the acid chloride from any excess starting material or reagent. libretexts.orglibretexts.org In contrast, phosphorus-based chlorinating agents produce non-volatile by-products that can complicate purification. ebsco.com

Distillation Additives: In some cases, distillation improvement additives like organopolysiloxanes or mineral oil can be used to enhance the recovery of the acid chloride. google.com

A comparative overview of common chlorinating agents and the subsequent purification by distillation is presented in the table below.

Chlorinating AgentBy-productsEase of Separation by DistillationReference
Thionyl chloride (SOCl₂)SO₂(g), HCl(g)Relatively simple; gaseous by-products are easily removed. libretexts.orglibretexts.org
Oxalyl chloride ((COCl)₂)CO₂(g), CO(g), HCl(g)Very simple; all by-products are gaseous. pharmacy180.com
Phosphorus(V) chloride (PCl₅)POCl₃(l), HCl(g)More complex; requires fractional distillation to separate from POCl₃. libretexts.org
Phosphorus(III) chloride (PCl₃)H₃PO₃(s)Separation involves removing a solid by-product before distillation. libretexts.org

Crystallization

For solid acid chlorides, or those that can be induced to solidify, crystallization is an effective purification technique. lookchem.comresearchgate.net This method relies on the differences in solubility between the acid chloride and impurities in a given solvent system.

Solvent Selection: The choice of solvent is crucial. Suitable solvents must be inert to the acid chloride and should dissolve the compound to a greater extent at higher temperatures than at lower temperatures. Common solvents include dry, alcohol-free chloroform, toluene, and petroleum ether. lookchem.com Hydroxylic or basic solvents must be strictly avoided due to their reactivity with acid chlorides. lookchem.com

Recrystallization Process: The crude solid acid chloride is dissolved in a minimal amount of hot, anhydrous solvent. The solution is then cooled slowly to allow for the formation of pure crystals, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration. lookchem.com

Salting-Out Crystallization: In some cases, the solubility of a chloride compound can be significantly decreased by increasing the concentration of chloride ions in the solution, a phenomenon known as the common ion effect. This can be achieved by sparging the solution with hydrogen chloride gas, leading to the crystallization of the desired chloride. cdc.gov This technique has been applied to the crystallization of metal chlorides like those of cobalt, manganese, and nickel. cdc.gov

The table below summarizes suitable solvents for the crystallization of acid chlorides.

SolventSuitabilityReference
TolueneGood for recrystallization of solid acid chlorides. lookchem.com
Petroleum EtherCan be used alone or in combination with toluene. lookchem.com
Chloroform (alcohol-free)Suitable for dissolving acid chlorides before washing. lookchem.com
Diethyl Ether (dry)Occasionally used for recrystallization. lookchem.com

Chromatographic Techniques

Chromatography offers a powerful method for the purification of acid chlorides, particularly for small-scale preparations or when distillation and crystallization are not feasible. researchgate.netnih.gov

Flash Chromatography: This technique can be used with mild eluents to purify acid chlorides. researchgate.net A typical mobile phase might consist of a mixture of hexane (B92381) and ethyl acetate (B1210297). nih.gov The progress of the purification can be monitored by thin-layer chromatography (TLC), though the reactivity of acid chlorides can make this challenging. researchgate.netnih.gov

Scavenger Resins: Heterogeneous scavenger resins can be employed to remove specific impurities. For example, amine-functionalized silica (B1680970) gels can scavenge excess acid chlorides or other electrophilic impurities from a reaction mixture. silicycle.com The solid-supported nature of these scavengers simplifies their removal by filtration. silicycle.com

High-Performance Liquid Chromatography (HPLC): While primarily an analytical technique, preparative HPLC can be used for the purification of small quantities of high-purity acid chlorides. Due to the reactivity of acid chlorides, derivatization is often necessary for their analysis by HPLC. google.com For instance, they can be derivatized with nitrophenylhydrazine (B1144169) to form strongly absorbing products that can be detected by a UV-Vis detector. google.com

Extraction and Washing

Liquid-liquid extraction can be employed to remove certain impurities from a solution of an acid chloride. lookchem.com

Aqueous Washing: For less reactive acid chlorides, such as aryl sulfonyl chlorides, the crude product can be dissolved in an inert organic solvent and washed with a dilute aqueous solution of sodium bicarbonate to remove acidic impurities. This is followed by washing with water and drying over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. lookchem.com This method is hazardous for highly reactive acid chlorides due to rapid hydrolysis. lookchem.com

Non-Aqueous Workup: A process has been developed for purifying carbonyl chlorides, prepared using phosgene (B1210022) or thionyl chloride, by treating them with a hydrohalide of a carboxamide. google.comgoogle.com The purified carbonyl chloride is then isolated by separating it from the carboxamide hydrohalide phase. google.comgoogle.com

Reaction Pathways and Mechanistic Investigations of 1 Methylprolyl Chloride

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a two-step process involving the addition of a nucleophile to the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride leaving group. The high reactivity of acyl chlorides like 1-methylprolyl chloride stems from the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which makes the carbonyl carbon highly electrophilic.

Aminolysis Reactions for Amide Bond Formation

Aminolysis, the reaction of an acyl chloride with an amine, is a cornerstone of organic synthesis, particularly for the creation of amide bonds.

The formation of a peptide bond is a critical reaction in biochemistry and pharmaceutical chemistry. This compound can be coupled with other amino acid derivatives to form dipeptides or larger peptide chains. The nitrogen atom of the amino group of an incoming amino acid acts as the nucleophile, attacking the carbonyl carbon of this compound.

The choice of coupling reagents and reaction conditions is crucial to prevent side reactions and ensure high yields and purity. researchgate.netgoogle.com Common coupling reagents include HCTU, HOBt, and DIEA. nih.gov The use of protecting groups for the amino and carboxyl termini of the amino acids is essential to control the reaction and prevent unwanted polymerization or side reactions. merckmillipore.com For instance, the Boc (tert-butyloxycarbonyl) group is often used to protect the N-terminus, while the C-terminus can be protected as an ester. nih.govbath.ac.uk

Reactant 1Reactant 2Coupling ReagentsProduct
This compoundAmino acid esterHCTU, HOBt, DIEADipeptide
Boc-protected 1-MethylprolineAmino acid derivativeCarbodiimidesProtected Dipeptide

This table illustrates typical reactants and reagents used in peptide coupling reactions involving derivatives of 1-methylproline.

Beyond peptide synthesis, this compound is a valuable reagent for the synthesis of a wide range of substituted amides. google.com The reaction with primary or secondary amines yields the corresponding N-substituted amides. These reactions are generally rapid and high-yielding due to the high reactivity of the acyl chloride. sciencemadness.org The synthesis can be performed with various amines to introduce diverse functionalities into the final amide product. google.comgoogle.com

This compoundAmineProduct
This compoundPrimary Amine (R-NH2)N-Alkyl-1-methylprolinamide
This compoundSecondary Amine (R2-NH)N,N-Dialkyl-1-methylprolinamide
This compoundAnilineN-Phenyl-1-methylprolinamide

This table shows the products from the reaction of this compound with different types of amines.

Alcoholysis and Phenolysis for Esterification

Esterification of this compound can be achieved through reaction with alcohols (alcoholysis) or phenols (phenolysis). libretexts.org This reaction proceeds via nucleophilic acyl substitution, where the oxygen atom of the alcohol or phenol (B47542) attacks the electrophilic carbonyl carbon of the acyl chloride. scribd.com

The process is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid byproduct. The esterification can be performed with a variety of alcohols, including primary, secondary, and tertiary alcohols, as well as phenols, to yield the corresponding esters. nih.govscience.govdtic.mil The reactivity of the alcohol can influence the reaction conditions required. ut.eeresearchgate.net

Reactant 1Reactant 2Product
This compoundMethanolMethyl 1-methylprolinate
This compoundEthanolEthyl 1-methylprolinate
This compoundPhenolPhenyl 1-methylprolinate
This compoundIsobutanolIsobutyl 1-methylprolinate

This table displays the ester products formed from the reaction of this compound with various alcohols and phenol.

Reaction with Organometallic Reagents

The reaction of acyl chlorides with organometallic reagents provides a powerful method for the formation of carbon-carbon bonds. libretexts.org Two common classes of organometallic reagents used are Grignard reagents (R-MgX) and Gilman reagents (lithium dialkylcuprates, R2CuLi). youtube.comchemistrysteps.com

With Grignard reagents, the reaction typically proceeds in two stages. The first is a nucleophilic acyl substitution to form a ketone. youtube.com However, because ketones are also reactive towards Grignard reagents, a second equivalent of the Grignard reagent usually adds to the ketone in a nucleophilic addition reaction, yielding a tertiary alcohol after workup. youtube.comchemistrysteps.com

In contrast, Gilman reagents are less reactive and typically react with acyl chlorides only once to afford the ketone as the major product. chemistrysteps.comthieme-connect.de This selectivity makes Gilman reagents particularly useful for the synthesis of ketones from acyl chlorides. chemistrysteps.com

This compoundOrganometallic ReagentIntermediate ProductFinal Product (after workup)
This compoundGrignard Reagent (e.g., CH3MgBr)KetoneTertiary Alcohol
This compoundGilman Reagent (e.g., (CH3)2CuLi)KetoneKetone

This table compares the outcomes of reacting this compound with Grignard and Gilman reagents.

Stereochemical Outcomes of this compound Reactions

The stereochemistry of reactions involving chiral molecules like this compound is a critical aspect, as the biological activity of the products often depends on their specific three-dimensional structure.

In nucleophilic acyl substitution reactions at the carbonyl carbon of this compound, the chiral center at the alpha-carbon of the proline ring is typically not directly involved in the reaction. Therefore, these reactions generally proceed with retention of configuration at the alpha-carbon. researchgate.net

However, the conditions of the reaction can sometimes lead to racemization. For example, in some phenolysis reactions, the formation of a carbocation intermediate can lead to a loss of stereochemical information, resulting in a mixture of enantiomers or diastereomers. oup.com The stereochemical outcome can also be influenced by the nature of the nucleophile and the solvent. utexas.eduscielo.br In peptide coupling, the use of certain activating reagents can sometimes lead to epimerization at the chiral center of the amino acid. merckmillipore.com Careful selection of reagents and reaction conditions is therefore essential to maintain the stereochemical integrity of the product. nih.gov

Diastereoselectivity in Amidation and Coupling Reactions

The stereochemistry of reactions involving this compound and its derivatives is a critical aspect, influencing the properties of the resulting products. In amidation and coupling reactions, the chiral nature of the proline ring often leads to diastereoselective outcomes.

The synthesis of analogs of the important amino acid (R)-4-amino-3-hydroxybutyric acid (GABOB) has been achieved through the highly diastereoselective formation of fluorinated spiroepoxy alkylphosphonates. frontiersin.org These reactions, starting from β-keto phosphonates, proceed with high diastereomeric ratios, often greater than 99:1, as determined by NMR spectroscopy. frontiersin.org The substituents on the starting ketone have been observed to influence the diastereoselectivity of the reaction. frontiersin.org For instance, reactions involving phenyl or cyclohexyl substituents on β-keto phosphonates with diazomethane (B1218177) resulted in diastereomerically pure oxiranes. frontiersin.org

In the context of peptide synthesis, the coupling of N-protected amino acids with chiral auxiliaries is a common strategy to control stereochemistry. For example, the alkylation of pseudoephenamine alaninamide pivaldimine has demonstrated high diastereoselectivity (≥19:1) in reactions with various electrophiles. nih.gov This high level of stereocontrol is attributed to the chiral auxiliary, which directs the approach of the electrophile. nih.gov

Transition-metal-catalyzed cross-coupling reactions also exhibit diastereoselectivity. Iron-catalyzed enantioselective cross-coupling of α-chloroesters with aryl Grignard reagents has been shown to produce α-arylalkanoates with good to high enantioselectivities. scispace.com The enantioselectivity of these reactions is directly influenced by the chiral phosphine (B1218219) ligand coordinated to the iron center. scispace.com Similarly, palladium-catalyzed cross-coupling reactions are widely used for the formation of C-N bonds, and the choice of chiral ligands is crucial for achieving high selectivity. acs.org

The following table provides examples of diastereoselective reactions involving proline derivatives and related chiral compounds.

Table 1: Examples of Diastereoselective Reactions

Reactants Catalyst/Reagent Product Type Diastereomeric Ratio (d.r.) / Enantiomeric Ratio (e.r.) Reference
β-keto phosphonates, diazomethane - Fluorinated spiroepoxy alkylphosphonates >99:1 d.r. frontiersin.org
Pseudoephenamine alaninamide pivaldimine, electrophiles LDA, LiCl α-Methyl α-amino acids ≥19:1 d.r. nih.gov
α-chloroesters, aryl Grignard reagents Iron salt, chiral bisphosphine ligand α-arylalkanoates up to 91:9 e.r. scispace.com

Influence of the Chiral Proline Moiety on Reaction Stereochemistry

The rigid, cyclic structure of the proline moiety plays a significant role in directing the stereochemical outcome of reactions. This influence is evident in various transformations, including asymmetric catalysis and the synthesis of complex molecules.

The chiral environment created by the proline ring can control the facial selectivity of approaching reagents. In proline-catalyzed aldol (B89426) reactions, the stereochemistry of the product is rationalized by a transition state model where the aldehyde is activated through hydrogen bonding, and the enamine attacks from a specific face to yield the favored diastereomer. koreascience.kr The presence of a chiral catalyst, such as a proline derivative, can lead to the formation of either syn or anti products depending on the catalyst structure and reaction conditions. koreascience.krrsc.org

In dual-catalytic systems, the interplay between two chiral catalysts, such as proline and a cinchona-thiourea derivative, can have a profound impact on stereoselectivity. rsc.org The cinchona-thiourea catalyst can influence the formation of a syn-enamine through hydrogen bonding, which contrasts with the anti-enamine favored in a proline-only mechanism. rsc.org This change in enamine geometry directly affects the stereochemistry of the subsequent C-C bond formation. rsc.org

Furthermore, the proline scaffold is utilized in the design of chiral ligands for transition-metal-catalyzed reactions. researchgate.net The stereofacial selection in these reactions is often primarily controlled by the chiral diamine moiety derived from proline. researchgate.net The development of proline-functionalized nanoparticles has also demonstrated high diastereoselective catalytic activity in aqueous media for reactions like the intermolecular aldol reaction. nih.gov

The following table summarizes the influence of the chiral proline moiety on the stereochemistry of different reactions.

Table 2: Influence of Chiral Proline Moiety on Stereochemistry

Reaction Type Key Feature Stereochemical Outcome Reference
Aldol Reaction Transition state hydrogen bonding Favored formation of anti-diastereomer koreascience.kr
Dual Organocatalysis (Proline/Cinchona-thiourea) Formation of syn-enamine Alters stereochemical pathway rsc.org
Asymmetric Michael Addition Proline-based chiral ionic liquids as catalysts Good conversions and selectivities (up to 97% ee) mdpi.com

Alternative Reaction Pathways: Elimination and Rearrangement

Hofmann Elimination Considerations (if relevant to derivatives)

While this compound itself does not directly undergo Hofmann elimination, derivatives containing a quaternary ammonium (B1175870) group can be subject to this reaction. The Hofmann elimination is a process that converts quaternary ammonium hydroxides into alkenes and tertiary amines upon heating. byjus.comaakash.ac.in A key principle of this reaction is the Hofmann rule, which states that the major alkene product is typically the least substituted and least stable one. byjus.commasterorganicchemistry.com

The mechanism involves the formation of a quaternary ammonium iodide salt by treating an amine with excess methyl iodide, a process known as exhaustive methylation. byjus.comaakash.ac.inorganicchemistrytutor.com This is followed by treatment with silver oxide and water to replace the iodide with a hydroxide (B78521) ion. byjus.comorganicchemistrytutor.com Subsequent heating facilitates an E2 elimination reaction, where the hydroxide ion acts as a base to remove a beta-hydrogen, leading to the formation of an alkene and a tertiary amine. masterorganicchemistry.comorganicchemistrytutor.com The bulky nature of the leaving group (a trialkylamine) is a major factor favoring the formation of the less substituted alkene. masterorganicchemistry.com

In the context of a cyclic amine derivative, such as one derived from proline, the Hofmann elimination can lead to ring opening. organicchemistrytutor.com If the nitrogen atom is part of a ring system, the elimination reaction will break a C-N bond within the ring to form a linear alkene. organicchemistrytutor.com

The conditions for Hofmann elimination typically involve heating the quaternary ammonium hydroxide, often in an aqueous solution. google.com The reaction can be carried out at temperatures between 50°C and 150°C. google.com

Carbocation-Mediated Rearrangements

Carbocation intermediates, which can be formed from derivatives of this compound under certain conditions, are prone to rearrangements. These rearrangements occur to form a more stable carbocation. A common type of rearrangement is a researchgate.netmdpi.com-hydride or researchgate.netmdpi.com-alkyl shift, where a hydrogen atom or an alkyl group migrates to an adjacent electron-deficient carbon center. thieme-connect.de

For instance, in the solvolysis of cumyl chloride, a carbocation is formed as an intermediate, which can then lead to elimination products. researchgate.net The stability of this carbocation is influenced by substituents on the aromatic ring. researchgate.net

In reactions involving alkyl halides with nickel complexes, the formation of radical intermediates can lead to unexpected products through rearrangement. ed.ac.ukacs.org For example, a researchgate.netmdpi.com-phenyl shift has been observed in the reaction of (1-chloro-2-methylpropan-2-yl)benzene, which proceeds through a radical intermediate. acs.org

Lewis acid-mediated reactions can also induce carbocation formation and subsequent rearrangements. The treatment of certain ketones with acid can lead to skeletal rearrangements involving alkyl or bond migrations. thieme-connect.de The stereoelectronics of the substrate play a crucial role in determining the course of these rearrangements. thieme-connect.de

The study of such rearrangements is important for understanding and predicting the products of reactions that may proceed through carbocationic intermediates.

Applications of 1 Methylprolyl Chloride in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecular Architectures

The inherent chirality and conformational constraints of the N-methylproline scaffold make its acid chloride derivative an exceptional starting point for the synthesis of complex, stereochemically-defined molecules.

1-Methylprolyl chloride and its parent amino acid are instrumental in building a variety of nitrogen-containing heterocyclic systems. The defined stereochemistry of the proline ring serves as a template for subsequent cyclization and functionalization steps, leading to structures with high stereopurity.

One significant application is in the construction of diketopiperazines (DKPs), which can serve as precursors to more complex polycyclic alkaloids. For instance, proline-derived DKPs can undergo Michael-Michael cascade reactions to form the bicyclo[2.2.2]diazaoctane core, a key structural motif in many natural products. wikipedia.org The synthesis of quaternary proline analogues, which involves the stereoselective functionalization of the proline ring, further highlights the utility of this scaffold in creating complex heterocyclic structures. nih.gov These methods often start with a proline derivative that is elaborated into a more complex ring system. nih.gov

Furthermore, N-methylproline derivatives are used in diastereoselective electrophilic azidation reactions. In one study, an N-methyl proline derivative was subjected to azidation using 2,4,6-triisopropylbenzenesulfonyl azide (B81097) after enolate formation with lithium bis(trimethylsilyl)amide (LHMDS). This reaction proceeded with high diastereoselectivity to introduce an azido (B1232118) group, which is a versatile precursor for other nitrogen-containing functionalities and heterocycles. nih.gov The resulting azido ester is a novel bis-α-amino acid proline derivative, a highly functionalized heterocyclic building block. nih.gov

The synthesis of oxazolines and other heterocycles can also be achieved from chiral amino acid derivatives through dehydrative cyclization reactions, demonstrating the broader utility of these building blocks in heterocyclic synthesis.

Peptidomimetics are designed to mimic natural peptides but often exhibit enhanced stability and bioavailability. thieme-connect.de The rigid structure of N-methylproline is ideal for creating conformationally constrained peptidomimetics, where restricting the flexibility of the molecule can lock it into a bioactive conformation. orgsyn.orgstackexchange.com this compound is a key reagent for incorporating this constrained unit into a peptide chain.

The incorporation of N-methylproline into a peptide sequence has been shown to significantly enhance the stability of specific structural elements like β-turns. researchgate.net This is due to the steric hindrance from the N-methyl group, which restricts the rotation around the peptide bond.

A notable example is the synthesis of indolizidinone-based peptidomimetics. These structures serve as rigid scaffolds that mimic peptide turns. The synthesis can involve the use of α-allyl proline derivatives, which are elaborated and cyclized to form the bicyclic indolizidinone core. researchgate.net This core then acts as a constrained mimic of dipeptide units like Pro-Leu. researchgate.net Similarly, the synthesis of quaternary proline analogues, where a second substituent is introduced at the α-carbon, is a powerful strategy for creating highly constrained peptide building blocks. nih.gov The synthesis of these complex amino acids often relies on stereoselective alkylation of proline derivatives. nih.gov

The table below summarizes the synthesis of a key intermediate for a constrained peptidomimetic.

Starting MaterialReagentsProductYieldReference
(R)-α-allyl proline1. TMAH, MeCN; 2. Cbz-Cl, Et3N; 3. SaponificationCbz-(R)-α-allyl proline60% researchgate.net

Utilization as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a temporary stereogenic unit that controls the stereochemical outcome of a reaction before being removed. wikipedia.org The N-methylproline framework, when attached to a substrate, can effectively shield one face of a reactive intermediate, directing the approach of reagents and inducing high stereoselectivity.

The N-methylproline scaffold is widely used to direct diastereoselective C-C bond forming reactions, particularly through the alkylation of its enolates. When an N-acyl-N-methylproline derivative is deprotonated, the resulting planar enolate's facial selectivity is controlled by the stereocenter of the proline ring.

Studies have shown that the alkylation of N-Boc-proline esters is highly diastereoselective. nih.gov The enolate formed by deprotonation with a strong base like lithium diisopropylamide (LDA) is shielded on one side by the pyrrolidine (B122466) ring, forcing the alkylating agent to approach from the opposite, less hindered face. nih.govclockss.orgresearchgate.net The diastereoselectivity of these reactions can be influenced by the choice of N-protecting group and the specific alkylating agent used. nih.gov For example, the alkylation of (4S)- and (4R)-fluoro-N-Boc-L-proline methyl esters proceeds with a high degree of facial diastereoselectivity, yielding products where the new alkyl group is anti to the fluorine atom. researchgate.net

This strategy has been applied to the synthesis of various α-substituted proline derivatives, which are valuable building blocks for pharmaceuticals and natural products. nih.gov The table below shows representative results for the diastereoselective alkylation of proline derivatives.

SubstrateAlkylating AgentProduct ConfigurationDiastereomeric Ratio (d.r.)Reference
N-Boc-(2S,4R)-4-(tert-butyldiphenylsilyloxy)proline methyl esterAllyl bromideRetentionHigh nih.gov
N-Boc-(2S,4R)-4-(tert-butyldiphenylsilyloxy)proline methyl esterBenzyl bromideInversionPreferential nih.gov
trans-4-Fluoro-N-Boc-L-proline methyl esterAllyl bromideanti-alkylation>95:5 researchgate.net
cis-4-Fluoro-N-Boc-L-proline methyl esterBenzyl bromideanti-alkylation>95:5 researchgate.net

While direct acylation using this compound as a cleavable auxiliary is less common, the underlying principle of using the N-methylproline scaffold as a "removable chiral auxiliary" is a well-established strategy for asymmetric synthesis. nih.gov In this approach, the proline derivative is used to construct a chiral molecule, and the proline moiety is subsequently cleaved to yield the enantiomerically pure target compound.

A similar concept is seen in the synthesis of α-alkylprolines where a Schiff base derived from alanine (B10760859) and a chiral auxiliary is alkylated. The auxiliary is then cleaved to afford the desired proline derivative with high enantiomeric excess (95% ee). nih.gov Another approach involves the nucleophilic ring-opening of spiro-β-lactams, which are prepared via a cycloaddition with an imine containing a chiral auxiliary. Subsequent transformations yield modified prolines. nih.gov These examples demonstrate the power of using a proline-based chiral auxiliary that can be removed after directing the formation of a new stereocenter, a strategy applicable to the synthesis of various chiral molecules, including amides and esters.

Precursor in Ligand and Organocatalyst Development

N-methylproline and its derivatives, including this compound, are valuable precursors for the synthesis of a wide range of chiral ligands and organocatalysts. The field of organocatalysis, in particular, has benefited immensely from catalysts derived from proline. orgsyn.orguow.edu.au

N-methylproline has been used to create chiral ligands for metal-catalyzed reactions. For example, it serves as an effective ligand in copper-catalyzed Ullmann coupling reactions to achieve atroposelective macrocyclization, a key step in the synthesis of certain diarylether natural products. nih.govclockss.org It has also been employed to synthesize enantiomerically pure bis-cyclometalated iridium(III) complexes, where the proline derivative acts as a chiral auxiliary to resolve the metal complexes, which then function as "chiral-at-metal" catalysts.

In organocatalysis, N-methylproline derivatives have been converted into more complex and highly active catalysts. Researchers have prepared N-methylproline-derived guanidines, which function as effective organocatalysts for Michael addition reactions. Similarly, proline-derived diamines have been synthesized and explored as bifunctional organocatalysts for various asymmetric reactions, including conjugate additions. These catalysts often work by activating substrates through the formation of iminium or enamine intermediates, while the chiral environment of the catalyst dictates the stereochemical outcome of the reaction.

The table below lists examples of catalysts derived from N-methylproline and their applications.

Catalyst/Ligand TypeReaction TypeAchieved SelectivityReference
N-Methylproline-derived guanidineMichael addition of 2-hydroxy-1,4-napthoquinone to β-nitrostyreneUp to 56% ee
N-MethylprolineAtroposelective Ullmann macrocyclizationDiastereodifferentiating nih.govclockss.org
α-Methylproline-derived ligandChemical Dynamic Kinetic Resolution of α-Amino Acids (via Ni(II) complex)>99:1 dr nih.gov
Proline-derived diamineConjugate addition (enones and nitro compounds)Up to 90% ee

Integration into Multi-Step Total Synthesis Sequences

The direct integration of this compound as a distinct, isolated reagent in the total synthesis of complex, non-peptidic natural products is not extensively documented in mainstream chemical literature. Its high reactivity makes it more commonly generated in situ or used immediately in acylation reactions, particularly in the realm of peptide synthesis. However, the N-methylproline scaffold, from which this compound is derived, is a crucial component in numerous biologically active natural products and complex molecules. The introduction of this moiety often occurs through the coupling of N-methylproline using various peptide coupling agents, which functionally achieve the same transformation as using the acyl chloride.

In the context of advanced organic synthesis, the N-methylproline unit is incorporated to introduce conformational rigidity, enhance stability against enzymatic degradation, and modulate the biological activity of the target molecule. While direct examples of using the pre-formed this compound in a multi-step total synthesis are scarce, the strategic incorporation of the N-methylproline unit is a key step in several synthetic endeavors.

For instance, in the synthesis of complex cyclic peptides, the N-methylated peptide bond introduced by a derivative of N-methylproline is critical for achieving the desired molecular conformation and biological function. The synthesis of an N-methylated analog of a proline-rich cyclic tetrapeptide from marine bacteria illustrates this, where Boc-L-Pro-OH is coupled with N-methylated amino acid esters. nih.gov Although not using the acyl chloride directly, this highlights the importance of the N-methylproline structural unit in complex synthesis.

The total synthesis of the antiviral lipopeptide cavinafungin B represents another significant example where a derivative of N-methylproline, specifically (2S,4R)-4-methylproline, is a key building block. rsc.orgchemrxiv.org The synthesis showcases the importance of substituted proline analogs in constructing complex natural products. rsc.orgchemrxiv.org While the coupling method in the reported synthesis did not involve the formation of the acyl chloride, the strategic placement of the N-methylated proline derivative was paramount to the successful assembly of the target molecule. chemrxiv.org

The following table summarizes the types of transformations where the N-methylproline scaffold is incorporated into larger molecules, often through methods that are analogous to using this compound.

Target Molecule/ClassSynthetic StrategyRole of N-Methylproline Moiety
Cyclic TetrapeptidesSolution-phase peptide synthesis using coupling agents like DCC/HOBt. nih.govIntroduction of N-methylated amide bond to induce specific conformational constraints and enhance biological stability. nih.gov
Cavinafungin BSolid-phase peptide synthesis (SPPS) utilizing a substituted N-methylproline derivative. chemrxiv.orgServes as a key chiral building block in the lipopeptide backbone, crucial for its antiviral activity. rsc.orgchemrxiv.org
Chiral Triazine ReagentsReaction of N-methylproline esters with 2-chloro-4,6-dimethoxy-1,3,5-triazine. ptfarm.plActs as a chiral auxiliary for enantioselective peptide couplings. ptfarm.pl
Palladium(II) ComplexesChelation of Pd(II) acetate (B1210297) with N-methyl-L-proline. mdpi.comForms chiral catalysts for oxidative coupling reactions. mdpi.com

These examples underscore the synthetic utility of the N-methylproline core structure in advanced organic synthesis. While the direct application of this compound in documented total syntheses is not prominent, the underlying chemical transformation—the acylation with an N-methylproline unit—remains a valuable strategy in the construction of complex and biologically relevant molecules. The choice of reagent, whether it be the acyl chloride or an in situ activated carboxylic acid, is often dictated by the specific substrate and the desired reaction conditions.

Article Generation Not Possible Due to Ambiguous Compound Identity

Following a comprehensive search for scientific literature and data, it is not possible to generate the requested article on the chemical compound “this compound.” The name does not correspond to a clearly defined and documented chemical structure with available analytical and spectroscopic data.

Research indicates that the term "this compound" is likely a conflation of two different chemical naming conventions: "prolyl," which relates to the amino acid proline, and a "1-methylpropyl" (or sec-butyl) group. vulcanchem.com Searches for this specific name did not yield any published Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) and Raman spectroscopy data required to fulfill the article outline.

The structure most closely related by name would be the acid chloride of N-methylproline, which is systematically named N-methylprolyl chloride. However, without explicit confirmation that this is the intended compound, generating an article would fall outside the strict constraints of the request, which was to focus solely on "this compound."

Similarly, searches for related but distinct compounds such as "1-methyl-1-propylpyrrolidinium chloride" or other molecules containing "methylpropyl" and "chloride" moieties did not match the requested subject. vulcanchem.comnih.govamericanelements.comnist.govnist.gov As the instructions forbid introducing information outside the explicit scope, creating an article on a related but different compound is not feasible.

Given the ambiguity of the compound's identity and the lack of specific analytical data, generating a scientifically accurate and authoritative article as requested is not achievable.

Analytical and Spectroscopic Characterization in Research

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passed through a single crystal, researchers can construct a detailed model of the molecular and crystal structure, providing definitive information on bond lengths, bond angles, and stereochemistry. wordpress.com

While obtaining a single crystal of the highly reactive 1-Methylprolyl chloride for X-ray analysis is challenging, the solid-state structures of its stable derivatives are frequently characterized using this method. This provides invaluable insight into the conformational properties of the N-methylproline scaffold. A notable example is the structural determination of complexes formed between N-methylproline and metals, such as palladium.

In one study, the complex trans-bis-(N-methylprolinato) palladium(II) was synthesized and its structure was confirmed by single-crystal X-ray crystallography. mdpi.com The analysis revealed specific bond lengths and angles for the N-methylprolinato ligand coordinated to the palladium center. The data confirmed a trans configuration, which is favored due to steric hindrance from the N-methyl group that disfavors the formation of a cis isomer. mdpi.com The precise measurements from the crystal structure, such as the Pd-N and Pd-O bond lengths and the N-Pd-O bond angles, are critical for understanding the coordination chemistry and potential catalytic applications of such complexes. mdpi.com

Table 1: Selected Crystallographic Data for trans-bis-(N-methylprolinato) palladium(II)

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Pd-N Bond Length2.051 Å
Pd-O Bond Length1.9900 Å
N-Pd-O Angle (in chelate ring)83.90°
N-Pd-O Angle (between chelate rings)95.42°

Data sourced from a study on palladium(II) complexes of proline and its homologs. mdpi.com

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is an indispensable technique for separating stereoisomers (enantiomers) of chiral molecules. scribd.com Given that this compound is a chiral compound, its application in asymmetric synthesis necessitates rigorous assessment of its enantiomeric purity. Chiral chromatography provides the means to quantify the proportion of each enantiomer in a sample, which is crucial for ensuring the stereochemical outcome of subsequent reactions.

The separation is achieved by using a chiral stationary phase (CSP) or a chiral selector in the mobile phase, which interacts differently with each enantiomer, leading to different retention times. diva-portal.org High-performance liquid chromatography (HPLC) with a chiral column is a common method for this purpose.

Research on proline derivatives demonstrates the utility of this technique. For instance, HPLC methods have been developed to separate the enantiomers of various N-Boc-protected proline derivatives using a polysaccharide-based Chiralpak AD-H column. researchgate.net The studies investigated the effects of mobile phase composition and temperature on the resolution of enantiomers, achieving baseline separation under optimized conditions. researchgate.net Such methods are directly applicable to assessing the enantiomeric excess of precursors like this compound or its derivatives.

Another study highlighted the chiral recognition ability of N-methylproline itself when used as a chiral selector in a technique called ice chromatography. rsc.org Frozen N-methylproline was shown to resolve the enantiomers of 1,1′-bi-2-naphthol (BINOL), demonstrating the inherent chirality and separation capability of the N-methylproline structure. rsc.org This principle underscores the importance of the compound's stereochemistry in molecular interactions, which is the basis for its separation and its use as a chiral building block.

Table 2: Example HPLC Conditions for Chiral Separation of Proline Derivatives

ParameterCondition
ColumnChiralpak AD-H
Mobile Phasen-hexane–ethanol–triethylamine (TEA) (20:80:0.1%, v/v/v)
Flow Rate0.4 mL/min
Temperature40°C
Resolution (Rs)>3.3 for all tested compounds

Data adapted from a study on the chiral separation of proline derivatives. researchgate.net

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations on Molecular Conformation and Stereoisomerism

Quantum chemical calculations are instrumental in exploring the complex conformational space of 1-Methylprolyl chloride. The proline ring, a core feature of the molecule, is known for its unique conformational restraints. nih.gov The N-methylation and the acyl chloride group introduce additional steric and electronic factors that influence its structure.

The primary conformational equilibria in proline derivatives involve the puckering of the five-membered ring (endo/exo conformations) and the cis/trans isomerization of the amide-like bond. nih.govnih.gov In this compound, the relevant bond is the one connecting the nitrogen to the carbonyl carbon.

Ring Pucker: The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, typically described as "endo" or "exo," depending on the displacement of the Cγ and Cβ atoms relative to the plane defined by the other ring atoms. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the relative energies of these puckered states. The presence of the methyl group on the nitrogen atom influences the energetic preference for a particular pucker.

Table 1: Illustrative Relative Energies of this compound Conformers Calculated by DFT
ConformerRing PuckerRelative Energy (kcal/mol)
ICγ-exo0.00
IICγ-endo1.5
IIICβ-exo2.1
IVCβ-endo2.8

Reaction Mechanism Studies and Transition State Analysis

Theoretical studies are crucial for elucidating the mechanisms of reactions involving this compound. As an acyl chloride, it is expected to be a reactive electrophile. Computational methods can map out the potential energy surfaces for its reactions with various nucleophiles.

Nucleophilic acyl substitution reactions can proceed through different pathways, primarily a concerted S(N)2-like mechanism or a stepwise addition-elimination mechanism that involves a tetrahedral intermediate. acs.orgnih.gov DFT calculations are widely used to investigate these pathways. iitb.ac.in

Transition State Analysis: By locating the transition state structures on the potential energy surface, chemists can calculate activation barriers, which are critical for understanding reaction rates. rsc.org For the reaction of this compound, calculations would involve modeling the approach of a nucleophile to the carbonyl carbon. The geometry of the transition state reveals the degree of bond formation and bond breaking at the point of highest energy. mdpi.com For instance, in a loose S(N)2-like transition state, the bond to the leaving group (chloride) is significantly weakened while the bond to the incoming nucleophile is still forming, indicating a dissociative character. nih.gov

Solvent Effects: The solvent plays a critical role in influencing reaction mechanisms, particularly for reactions involving charged intermediates or transition states. ic.ac.uk Computational models can incorporate solvent effects either implicitly, using a continuum model, or explicitly, by including a number of solvent molecules in the calculation. nih.gov This is essential for accurately modeling reactions of this compound in solution.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry can predict various spectroscopic properties, which serves as a vital link between theoretical models and experimental observations.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants are highly sensitive to the molecule's three-dimensional structure. Quantum chemical calculations can predict these parameters for different conformers of this compound. By comparing the calculated spectra of various low-energy conformers with experimental data, the dominant conformation in solution can be identified.

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can also be simulated. The calculated vibrational frequencies correspond to specific molecular motions (stretching, bending, etc.). The carbonyl (C=O) stretch of the acyl chloride group, for example, is a prominent feature in the IR spectrum, and its calculated frequency can be sensitive to the molecular conformation.

Conformational Preferences: By combining spectroscopic data, such as that from Nuclear Overhauser Effect Spectroscopy (NOESY), with calculated structures, a more detailed picture of conformational preferences can be developed. mdpi.com This integrated approach allows for the determination of the relative populations of different conformers in solution.

Table 2: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for a Dominant Conformer of this compound
Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O172.5171.8
65.264.9
29.830.1
24.524.3
55.154.7
N-CH342.342.0

Molecular Dynamics Simulations of Compound Interactions (excluding biological systems)

While quantum mechanics is ideal for studying individual molecules or small clusters, molecular dynamics (MD) simulations are used to explore the behavior of larger systems over time. For this compound, MD simulations can provide insights into its interactions with solvents and other molecules in a non-biological context. researchgate.net

Solvation Studies: MD simulations can model the solvation shell of this compound in different solvents. This reveals how solvent molecules orient themselves around the solute and can be used to calculate properties like the free energy of solvation. This is particularly relevant for understanding its reactivity and solubility.

Ion-Molecule Interactions: The interaction of the chloride ion, either as a leaving group or as a counter-ion, can be studied using MD. Simulations can track the trajectory of the chloride ion as it dissociates from the acyl group and becomes solvated, providing a dynamic picture of the reaction process. nih.gov For example, simulations could model the interaction between this compound and other ions in an ionic liquid environment. rsc.org

Development of Predictive Models for Reactivity and Selectivity

Modern computational chemistry increasingly leverages machine learning (ML) to develop predictive models for chemical reactivity. nih.govresearchgate.net These models can be trained on large datasets of calculated or experimental reaction outcomes.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR): By calculating a set of molecular descriptors for this compound (e.g., electrostatic potentials, orbital energies, steric parameters), it's possible to build models that predict its reactivity in a given class of reactions.

Machine Learning Models: A more advanced approach involves combining quantum mechanical data with machine learning algorithms. digitellinc.com For instance, a model could be trained on a dataset of DFT-calculated activation energies for the reactions of various acyl chlorides with a range of nucleophiles. Such a model could then rapidly predict the reactivity of this compound without the need for new, time-consuming DFT calculations for every new reaction. nih.gov This approach has been successfully used to predict regioselectivity in substitution reactions, achieving high accuracy. researchgate.net

Advanced Research and Future Directions

Development of Greener Synthetic Pathways for Acyl Chlorides

The traditional synthesis of acyl chlorides, including 1-Methylprolyl chloride from its parent carboxylic acid (N-methylproline), often relies on reagents that pose environmental and safety challenges. chemguide.co.uklibretexts.orgchemguide.co.uk Standard chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃) are effective but generate hazardous byproducts like sulfur dioxide (SO₂), carbon monoxide (CO), and hydrochloric acid (HCl). chemguide.co.uklibretexts.orgchemguide.co.ukresearchgate.net

Future research is focused on developing "greener" pathways that minimize waste and avoid toxic reagents and solvents. tandfonline.com Key areas of investigation include:

Alternative Chlorinating Agents: The use of reagents like cyanuric chloride is being explored as an alternative that can reduce the formation of certain hazardous byproducts. researchgate.net

Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems for the chlorination of carboxylic acids is a primary goal. This would significantly improve atom economy and reduce waste.

Aqueous Media Synthesis: While challenging due to the hydrolytic instability of acyl chlorides, research into performing acylations in buffered aqueous systems represents a significant step forward in green chemistry. tandfonline.com Such methods can eliminate the need for volatile organic solvents and simplify product isolation. tandfonline.com

Table 1: Comparison of Traditional vs. Greener Acyl Chloride Synthesis Strategies
AspectTraditional MethodsGreener Future Directions
Reagents Thionyl chloride, Oxalyl chloride, PCl₅Cyanuric chloride, Novel catalytic systems
Byproducts HCl, SO₂, POCl₃, COMinimized, less hazardous byproducts
Solvents Dichloromethane, Benzene, TolueneBio-based solvents (e.g., Cyrene™), buffered aqueous media
Efficiency High reactivity but poor atom economyImproved atom economy, potential for catalyst recycling

Exploration of this compound in Emerging Catalytic Systems

Proline and its derivatives are renowned for their role in organocatalysis, acting as "simplest enzymes" to facilitate stereoselective reactions. wikipedia.orglibretexts.org While this compound is typically viewed as a building block, its structural motifs are relevant to emerging catalytic designs. Future research directions include:

Precursor to Novel Organocatalysts: this compound can be used to synthesize more complex proline-based catalysts. The N-methyl group alters the steric and electronic properties of the pyrrolidine (B122466) ring, which can be exploited to tune the selectivity and reactivity of new catalysts for reactions like aldol (B89426) and Mannich additions. libretexts.org

Chiral Ionic Liquids (CILs): Proline has been used to create CILs that serve as both the catalyst and the reaction medium. mdpi.com Derivatizing this compound could lead to a new class of CILs with unique properties for asymmetric synthesis.

Co-catalysis: The chloride component can participate in catalytic cycles. Systems co-catalyzed by a chiral hydrogen-bond donor and a chloride source have shown unique modes of alkene activation, a principle that could be explored with proline-derived structures. chemrxiv.org

Continuous Flow Synthesis and Automation of Derivatization Reactions

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. acs.orgvapourtec.com For a highly reactive species like this compound, these benefits are particularly pronounced.

Future research is heavily invested in applying flow chemistry to the derivatization of this compound, especially in peptide synthesis. semanticscholar.orgthieme-connect.dechimia.ch Key advancements include:

In Situ Generation and Use: The instability of some acyl chlorides can be mitigated by generating them in one flow module and immediately reacting them in a subsequent module without isolation. This "telescoping" of reactions minimizes degradation and improves yield. rsc.org

Rapid Amide Bond Formation: Flow systems enable the use of highly activated amino acid chlorides for peptide synthesis, with precise control over mixing and residence time leading to faster and cleaner reactions. thieme-connect.devapourtec.com A flow-based methodology can allow for the incorporation of an amino acid residue in minutes. nih.gov

Automation and High-Throughput Screening: Automated flow systems can perform numerous experiments to rapidly optimize reaction conditions (temperature, flow rate, stoichiometry) for derivatization reactions. vapourtec.comsyrris.com This is invaluable for creating libraries of compounds for drug discovery.

Table 2: Advantages of Flow Chemistry for this compound Reactions
ParameterBatch ProcessingContinuous Flow Processing
Safety Risk of thermal runaway with exothermic reactionsSuperior heat transfer, small reaction volumes, enhanced safety
Reaction Time Often longer due to mass and heat transfer limitationsSignificantly reduced; residence times of seconds to minutes
Reproducibility Can vary between scalesHigh reproducibility and straightforward scale-up
Intermediate Handling Requires isolation of reactive intermediatesEnables in situ generation and immediate use ("telescoping")

Application in Radiopharmaceutical Precursor Synthesis

Radiolabeled compounds are essential tools in biomedical research and diagnostic imaging, particularly in Positron Emission Tomography (PET). moravek.com The synthesis of these compounds requires rapid and highly efficient reactions due to the short half-lives of many radioisotopes, such as carbon-11 (B1219553) (t½ ≈ 20.4 min).

The high reactivity of the acyl chloride group makes this compound an attractive precursor for radiopharmaceuticals. google.com Future applications hinge on:

Synthesis of [¹¹C]-1-Methylprolyl chloride: Developing methods to incorporate ¹¹CO or ¹¹CO₂ into the N-methylproline scaffold and subsequently convert it to the acyl chloride would create a valuable synthon. google.comresearchgate.net

Rapid Derivatization: Once formed, [¹¹C]-1-Methylprolyl chloride could be rapidly reacted with various amines or alcohols to synthesize a range of PET tracers. The efficiency of the acylation reaction is critical for maximizing radiochemical yield before the isotope decays.

Automated Radiosynthesis: Integrating the synthesis into automated modules, potentially using HPLC loop-based reactions, would ensure rapid, reproducible production and purification of the final radiolabeled compound for immediate use. google.com

Expanding the Scope of Chiral Auxiliaries Derived from Proline

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of a specific stereoisomer of a product. rsc.orgwikipedia.org Proline and its derivatives have been successfully used in this capacity. nih.govnih.gov this compound can be used to attach the N-methylproline group to a substrate, where it can then direct the stereochemistry of subsequent reactions.

Future research will focus on expanding this scope:

Novel Substrate Control: Investigating how the N-methylated proline ring of this compound directs stereoselectivity differently than unsubstituted proline or other auxiliaries like Evans' oxazolidinones. rsc.org The N-methyl group can alter the conformational preferences of the transition state, leading to unique stereochemical outcomes.

Diastereoselective Reactions: Using the 1-Methylprolyl auxiliary to control complex reactions that form multiple stereocenters, such as in the synthesis of quaternary proline analogues or all-carbon quaternary centers. nih.govacs.org

Interdisciplinary Research Integrating Synthesis with Advanced Analytical Tools

The integration of real-time analytical techniques, known as Process Analytical Technology (PAT), with chemical synthesis is revolutionizing process development. researchgate.netnih.gov This is particularly powerful when combined with continuous flow systems. researchgate.netrsc.org

For this compound, this interdisciplinary approach promises a deeper understanding and control over its synthesis and reactivity. Future directions include:

Real-Time Kinetic Analysis: Using in-line spectroscopic tools like FTIR (ReactIR) and NMR to monitor the formation of this compound from N-methylproline in real-time. vapourtec.comnih.gov This provides precise kinetic data, allowing for rapid optimization and a mechanistic understanding of the reaction. vapourtec.com

Automated Self-Optimizing Reactors: Creating automated flow systems that use data from in-line analysis to feedback and adjust reaction parameters (e.g., temperature, residence time) in real-time to maintain optimal performance and product quality. rsc.org

Multi-Step Process Monitoring: In a telescoped synthesis where this compound is generated and consumed, a suite of orthogonal analytical tools (e.g., NMR, IR, UV/Vis, and UHPLC) can be used to monitor each step independently, providing a comprehensive, real-time picture of the entire process. researchgate.netnih.gov

Q & A

Q. What are the recommended methods for synthesizing 1-Methylprolyl chloride with high purity, and how can its structural identity be confirmed experimentally?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions using proline derivatives. For example, methylation of proline followed by chlorination with agents like thionyl chloride (SOCl₂). Purification via recrystallization or column chromatography is critical. Structural confirmation requires NMR (¹H/¹³C) for functional group analysis, mass spectrometry for molecular weight verification, and HPLC for purity assessment (>95%). Ensure characterization aligns with literature precedents for analogous compounds .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats to avoid inhalation or dermal exposure. Store in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis. Emergency procedures should include immediate rinsing with water for skin/eye contact and neutralization of spills with sodium bicarbonate. Refer to SDS guidelines for disposal and first-aid measures .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at temperatures (e.g., 4°C, 25°C, 40°C). Monitor degradation via UV-Vis spectroscopy or LC-MS over time. Calculate half-life (t₁/₂) using first-order kinetics. Include control samples with stabilizers (e.g., antioxidants) to identify degradation pathways .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

  • Methodological Answer : Contradictions may arise from conformational isomerism or impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental data with computational predictions (DFT or molecular dynamics simulations). Cross-validate with alternative techniques like X-ray crystallography if crystalline derivatives are available .

Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate activation energies for acylation or nucleophilic attack steps. Simulate reaction trajectories using software like Gaussian or ORCA. Validate models with experimental kinetics (e.g., stopped-flow spectroscopy) under controlled conditions. Compare regioselectivity predictions with HPLC/MS data .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

  • Methodological Answer : Standardize reaction parameters (temperature, solvent purity, stoichiometry) using Design of Experiments (DoE) approaches. Implement QC checkpoints (e.g., in-process FTIR for intermediate verification). Use statistical tools (ANOVA) to identify critical variables. Archive samples from each batch for retrospective analysis .

Data Interpretation & Reproducibility

Q. How should researchers address discrepancies between theoretical and observed yields in large-scale syntheses of this compound?

  • Methodological Answer : Investigate side reactions (e.g., dimerization) via LC-MS or GC-MS. Optimize quenching protocols to minimize intermediate degradation. Recalculate theoretical yields considering solvent recovery and catalyst efficiency. Document deviations in supplementary materials for transparency .

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound in biochemical assays?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Validate assumptions with residual plots and goodness-of-fit tests (R², χ²). Apply bootstrap resampling for confidence intervals. Report outliers and their potential sources (e.g., compound solubility issues) .

Ethical & Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when using this compound in studies involving biological systems?

  • Methodological Answer : Follow institutional review board (IRB) protocols for in vitro/in vivo studies. Disclose cytotoxicity data (e.g., LD₅₀ from MTT assays) in manuscripts. Adhere to ARRIVE or MIAME guidelines for data reporting. Include conflict-of-interest statements if commercial reagents are used .

Q. What metadata is critical to include in supplementary materials for studies involving this compound?

  • Methodological Answer :
    Provide raw spectral data (NMR, MS), chromatograms (HPLC/GC), and crystallographic files (CIF). Describe instrument calibration protocols and software versions. Archive synthetic procedures with exact masses and reaction times. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for dataset curation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.